molecular formula C24H26N2O5 B302784 ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate

ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate

Cat. No. B302784
M. Wt: 422.5 g/mol
InChI Key: QSRXIAUUOZZGBJ-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate (EMDB) is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. EMDB is a member of the pyrazolone family of compounds, which are known for their anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The exact mechanism of action of ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate is not fully understood. However, studies have suggested that ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegenerative disorders. ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. In addition, ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer. Furthermore, ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects
ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to exhibit various biochemical and physiological effects. Studies have shown that ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate can reduce the levels of inflammatory mediators such as prostaglandins and cytokines. In addition, ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Furthermore, ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. In addition, ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to exhibit low toxicity in animal models. However, the limitations of ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate for lab experiments are not well understood. Further studies are needed to determine the optimal concentration and duration of ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate treatment in various cell and animal models.

Future Directions

There are several future directions for research on ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate. First, further studies are needed to elucidate the exact mechanism of action of ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate. Second, studies are needed to determine the optimal concentration and duration of ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate treatment in various cell and animal models. Third, studies are needed to determine the efficacy of ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate in human clinical trials for various diseases such as cancer, inflammation, and neurodegenerative disorders. Fourth, studies are needed to determine the potential side effects of ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate in human clinical trials. Finally, studies are needed to develop novel derivatives of ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate with improved therapeutic properties.

Synthesis Methods

Ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate can be synthesized by condensation of 4-isopropoxy-3-methoxybenzaldehyde and 4-aminoantipyrine in the presence of ethyl acetoacetate. The resulting product is then treated with ethyl chloroformate to yield ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate. The synthesis method of ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

Ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to possess anticancer properties by inducing apoptosis in cancer cells. Furthermore, ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to have neuroprotective effects and may be a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Product Name

ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 4-[(4E)-4-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate

InChI

InChI=1S/C24H26N2O5/c1-6-30-24(28)18-8-10-19(11-9-18)26-23(27)20(16(4)25-26)13-17-7-12-21(31-15(2)3)22(14-17)29-5/h7-15H,6H2,1-5H3/b20-13+

InChI Key

QSRXIAUUOZZGBJ-DEDYPNTBSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C)OC)/C(=N2)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)OC)C(=N2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)OC)C(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.